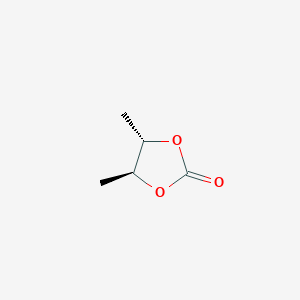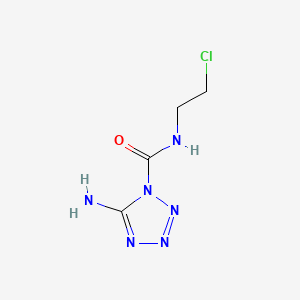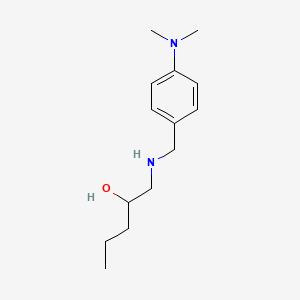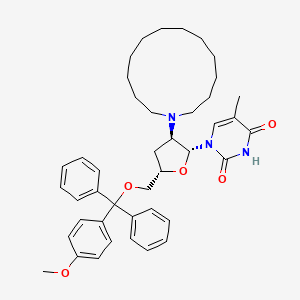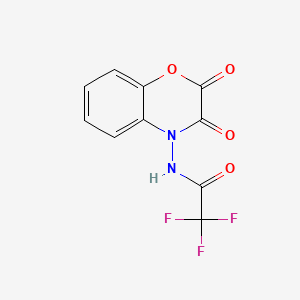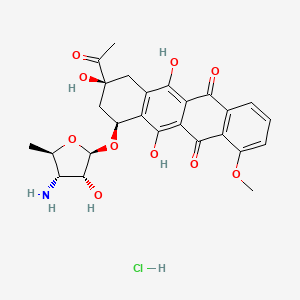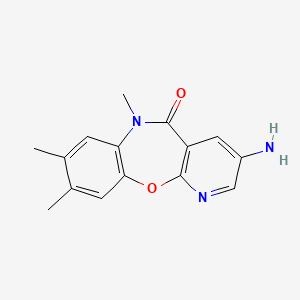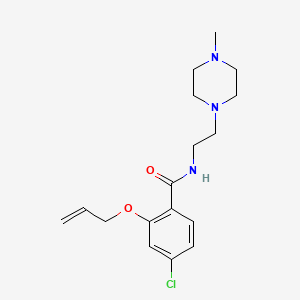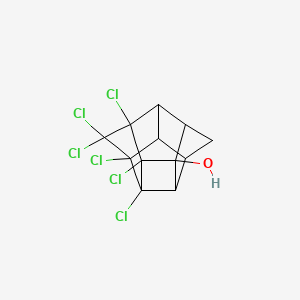
Endrin alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Endrin alcohol is an organochlorine compound with the chemical formula C12H8Cl6O. It was first produced in 1950 by Shell and Velsicol Chemical Corporation. This compound is primarily used as an insecticide, rodenticide, and piscicide. It is a colorless, odorless solid, although commercial samples are often off-white .
Preparation Methods
Endrin alcohol can be synthesized through several methods. One common laboratory method involves the hydration of alkenes, where water is added to an alkene in the presence of a catalyst . Another method is the hydrolysis of halides, where alkyl halides are boiled with an aqueous solution of an alkali hydroxide to produce alcohol through a nucleophilic substitution mechanism . Industrial production methods often involve the hydration of ethene using an excess of steam under pressure at high temperatures in the presence of phosphoric acid .
Chemical Reactions Analysis
Endrin alcohol undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be oxidized to form endrin ketone and endrin aldehyde . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions are endrin ketone and endrin aldehyde .
Scientific Research Applications
Endrin alcohol has several scientific research applications. In chemistry, it is used to study the stability and degradation of organochlorine compounds . In biology, it is used to investigate the effects of neurotoxins on the central nervous system . In medicine, it is studied for its potential use in treating certain neurological disorders . In industry, it is used as a reference compound for gas chromatography to determine flowpath inertness and cleanliness .
Mechanism of Action
Endrin alcohol acts as a neurotoxin on the central nervous system. Upon entering the body, it can be stored in body fats and can cause convulsions, seizures, or even death . The molecular targets and pathways involved include the inhibition of gamma-aminobutyric acid (GABA) receptors and the activation of glutamate receptors, leading to an imbalance in neurotransmitter levels .
Comparison with Similar Compounds
Endrin alcohol is similar to other organochlorine compounds such as aldrin, dieldrin, and DDT. it is unique in its high toxicity and persistence in the environment . Unlike other compounds, this compound has a half-life of 12 years in soil and can cause severe ecological consequences . Similar compounds include aldrin, dieldrin, and DDT .
Properties
CAS No. |
33058-12-7 |
|---|---|
Molecular Formula |
C12H8Cl6O |
Molecular Weight |
380.9 g/mol |
IUPAC Name |
1,9,10,11,11,12-hexachlorohexacyclo[5.4.1.02,6.03,10.04,8.09,12]dodecan-7-ol |
InChI |
InChI=1S/C12H8Cl6O/c13-8-4-2-1-3-5(4)9(14,12(8,17)18)11(16)7(3,19)6(2)10(8,11)15/h2-6,19H,1H2 |
InChI Key |
FWIOOTDZGJSQMX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3C4C1C5(C2C6(C3(C(C4(C56Cl)Cl)(Cl)Cl)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



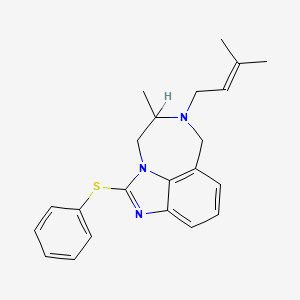
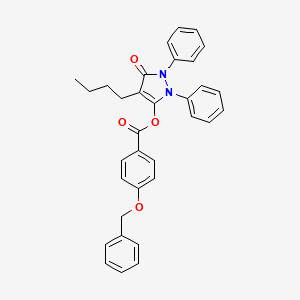
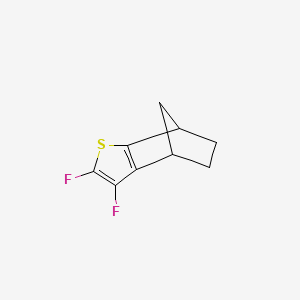
![4,8-dihydroxy-11-methoxy-11-methyl-2,6,12-trioxatricyclo[6.4.0.01,5]dodecan-7-one](/img/structure/B12797390.png)
